Cas no 1797836-95-3 (2-methyl-8-[4-(2-methylpropanesulfonyl)piperidine-1-carbonyl]quinoline)

2-Methyl-8-[4-(2-methylpropanesulfonyl)piperidine-1-carbonyl]quinoline is a specialized organic compound featuring a quinoline core functionalized with a 2-methylpropanesulfonyl-substituted piperidine carbonyl group. This structure imparts unique physicochemical properties, making it valuable for applications in medicinal chemistry and material science. The sulfonyl and carbonyl moieties enhance reactivity and binding affinity, while the quinoline scaffold offers stability and versatility. Its well-defined molecular architecture allows for precise modifications, facilitating its use as an intermediate in synthesizing bioactive molecules or functional materials. The compound's purity and structural integrity are critical for reproducibility in research and industrial processes. Suitable for controlled environments, it requires proper handling due to its reactive functional groups.
2-methyl-8-[4-(2-methylpropanesulfonyl)piperidine-1-carbonyl]quinoline structure
1797836-95-3 structure
Product name:2-methyl-8-[4-(2-methylpropanesulfonyl)piperidine-1-carbonyl]quinoline
CAS No:1797836-95-3
MF:C20H26N2O3S
Molecular Weight:374.497044086456
CID:5373689

2-methyl-8-[4-(2-methylpropanesulfonyl)piperidine-1-carbonyl]quinoline 化学的及び物理的性質

名前と識別子

    • [4-(2-methylpropylsulfonyl)piperidin-1-yl]-(2-methylquinolin-8-yl)methanone
    • 2-methyl-8-[4-(2-methylpropanesulfonyl)piperidine-1-carbonyl]quinoline
    • インチ: 1S/C20H26N2O3S/c1-14(2)13-26(24,25)17-9-11-22(12-10-17)20(23)18-6-4-5-16-8-7-15(3)21-19(16)18/h4-8,14,17H,9-13H2,1-3H3
    • InChIKey: UHKJISLSLYJWLR-UHFFFAOYSA-N
    • SMILES: C(N1CCC(S(CC(C)C)(=O)=O)CC1)(C1C2C(C=CC=1)=CC=C(C)N=2)=O

2-methyl-8-[4-(2-methylpropanesulfonyl)piperidine-1-carbonyl]quinoline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6441-3437-50mg
2-methyl-8-[4-(2-methylpropanesulfonyl)piperidine-1-carbonyl]quinoline
1797836-95-3
50mg
$240.0 2023-09-09
Life Chemicals
F6441-3437-20μmol
2-methyl-8-[4-(2-methylpropanesulfonyl)piperidine-1-carbonyl]quinoline
1797836-95-3
20μmol
$118.5 2023-09-09
Life Chemicals
F6441-3437-25mg
2-methyl-8-[4-(2-methylpropanesulfonyl)piperidine-1-carbonyl]quinoline
1797836-95-3
25mg
$163.5 2023-09-09
Life Chemicals
F6441-3437-5μmol
2-methyl-8-[4-(2-methylpropanesulfonyl)piperidine-1-carbonyl]quinoline
1797836-95-3
5μmol
$94.5 2023-09-09
Life Chemicals
F6441-3437-10μmol
2-methyl-8-[4-(2-methylpropanesulfonyl)piperidine-1-carbonyl]quinoline
1797836-95-3
10μmol
$103.5 2023-09-09
Life Chemicals
F6441-3437-3mg
2-methyl-8-[4-(2-methylpropanesulfonyl)piperidine-1-carbonyl]quinoline
1797836-95-3
3mg
$94.5 2023-09-09
Life Chemicals
F6441-3437-2mg
2-methyl-8-[4-(2-methylpropanesulfonyl)piperidine-1-carbonyl]quinoline
1797836-95-3
2mg
$88.5 2023-09-09
Life Chemicals
F6441-3437-20mg
2-methyl-8-[4-(2-methylpropanesulfonyl)piperidine-1-carbonyl]quinoline
1797836-95-3
20mg
$148.5 2023-09-09
Life Chemicals
F6441-3437-1mg
2-methyl-8-[4-(2-methylpropanesulfonyl)piperidine-1-carbonyl]quinoline
1797836-95-3
1mg
$81.0 2023-09-09
Life Chemicals
F6441-3437-5mg
2-methyl-8-[4-(2-methylpropanesulfonyl)piperidine-1-carbonyl]quinoline
1797836-95-3
5mg
$103.5 2023-09-09

2-methyl-8-[4-(2-methylpropanesulfonyl)piperidine-1-carbonyl]quinoline 関連文献

2-methyl-8-[4-(2-methylpropanesulfonyl)piperidine-1-carbonyl]quinolineに関する追加情報

2-Methyl-8-[4-(2-Methylpropanesulfonyl)piperidine-1-carbonyl]Quinoline: A Comprehensive Overview

2-Methyl-8-[4-(2-methylpropanesulfonyl)piperidine-1-carbonyl]quinoline, identified by the CAS number 1797836-95-3, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the quinoline family, which is a heterocyclic aromatic system with a nitrogen atom at position 1. The presence of the methyl group at position 2 and the piperidine-derived substituent at position 8 introduces unique electronic and steric properties, making it a valuable molecule for research and development.

The structure of this compound is characterized by its quinoline core, which serves as a versatile scaffold for various functional groups. The piperidine ring attached at position 8 is further substituted with a sulfonyl group, specifically 2-methylpropanesulfonyl, which enhances the molecule's stability and bioavailability. This substitution pattern is critical in determining the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Recent studies have highlighted the importance of sulfonyl groups in modulating the pharmacokinetic profiles of drugs, making this compound a promising candidate for drug delivery systems.

The synthesis of 2-methyl-8-[4-(2-methylpropanesulfonyl)piperidine-1-carbonyl]quinoline involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the quinoline ring through cyclization reactions, followed by selective substitution at positions 2 and 8. The introduction of the piperidine-sulfonyl group requires precise control over reaction conditions to ensure high yield and purity. Researchers have explored various catalysts and solvents to optimize this process, aligning with the growing demand for sustainable and efficient synthetic pathways in the pharmaceutical industry.

In terms of applications, this compound has shown potential in several therapeutic areas. Preclinical studies have demonstrated its ability to inhibit specific enzymes involved in inflammatory pathways, suggesting its utility in anti-inflammatory drug development. Additionally, its structural similarity to known kinase inhibitors has prompted investigations into its potential as an anticancer agent. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of this compound to various protein targets, further enhancing its prospects in drug discovery.

The pharmacological profile of 2-methyl-8-[4-(2-methylpropanesulfonyl)piperidine-1-carbonyl]quinoline is also influenced by its ability to penetrate biological membranes. The presence of lipophilic groups such as the methyl substituents and sulfonyl moieties contributes to its membrane permeability, which is crucial for achieving therapeutic concentrations in target tissues. However, excessive lipophilicity can sometimes lead to off-target effects or toxicity, necessitating careful optimization during drug development.

Recent breakthroughs in medicinal chemistry have emphasized the role of quinoline derivatives in addressing unmet medical needs. For instance, their ability to modulate ion channels has opened new avenues for treating neurological disorders such as epilepsy and chronic pain. The integration of advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy has further facilitated the characterization of this compound's metabolites, providing insights into its safety profile.

In conclusion, 2-methyl-8-[4-(2-methylpropanesulfonyl)piperidine-1-carbonyl]quinoline represents a compelling example of how structural modifications can enhance the therapeutic potential of organic compounds. With ongoing research focusing on its synthesis, pharmacokinetics, and biological activities, this molecule holds promise for advancing drug discovery efforts across multiple therapeutic areas.

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